2-(3-bromophenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(3-bromophenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide, also known as BRL-15572, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of quinolinecarboxamides and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-(3-bromophenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2C receptor. This receptor is involved in the regulation of mood, anxiety, and appetite. By blocking this receptor, 2-(3-bromophenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide may help to alleviate symptoms of anxiety and depression.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex of rats. It has also been found to increase the levels of serotonin in the hippocampus. These effects suggest that 2-(3-bromophenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide may have a role in the regulation of mood and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-bromophenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide in lab experiments is its specificity for the 5-HT2C receptor. This allows researchers to study the effects of blocking this receptor without affecting other receptors. However, one of the limitations of using 2-(3-bromophenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide is its low solubility in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-bromophenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide. One area of interest is its potential use in the treatment of anxiety and depression. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, the development of more soluble forms of 2-(3-bromophenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide may improve its usefulness in lab experiments.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and cognitive disorders.
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-N-(1-methylpiperidin-4-yl)quinoline-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O/c1-26-11-9-17(10-12-26)24-22(27)19-14-21(15-5-4-6-16(23)13-15)25-20-8-3-2-7-18(19)20/h2-8,13-14,17H,9-12H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQMJJYZMKMQLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-N-(1-methylpiperidin-4-yl)quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.